(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol (1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514145
InChI: InChI=1S/C10H18F3NO/c11-10(12,13)4-1-5-14-6-2-9(8-15)3-7-14/h9,15H,1-8H2
SMILES: C1CN(CCC1CO)CCCC(F)(F)F
Molecular Formula: C10H18F3NO
Molecular Weight: 225.25 g/mol

(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol

CAS No.:

Cat. No.: VC13514145

Molecular Formula: C10H18F3NO

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol -

Specification

Molecular Formula C10H18F3NO
Molecular Weight 225.25 g/mol
IUPAC Name [1-(4,4,4-trifluorobutyl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C10H18F3NO/c11-10(12,13)4-1-5-14-6-2-9(8-15)3-7-14/h9,15H,1-8H2
Standard InChI Key OJADWRPTGASASB-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)CCCC(F)(F)F
Canonical SMILES C1CN(CCC1CO)CCCC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₇F₃NO, yielding a molecular weight of 236.25 g/mol. Its structure consists of:

  • A piperidine ring (C₅H₁₀N) providing a six-membered nitrogen-containing heterocycle.

  • A hydroxymethyl group (-CH₂OH) at the 4-position of the piperidine ring.

  • A 4,4,4-trifluorobutyl chain (-CH₂CF₃) at the 1-position, introducing three fluorine atoms for enhanced steric and electronic effects .

Structural Analysis

The trifluorobutyl group induces significant electron-withdrawing effects due to the high electronegativity of fluorine, while the hydroxymethyl group contributes to hydrogen-bonding capabilities. This combination creates a amphiphilic profile, balancing lipophilicity (from the CF₃ group) and hydrophilicity (from the -OH group).

Synthesis and Manufacturing

Alkylation of Piperidinemethanol

  • Starting Material: 4-Piperidinemethanol (CAS 6457-49-4), a commercially available precursor .

  • N-Alkylation: Reacting 4-piperidinemethanol with 1-bromo-4,4,4-trifluorobutane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

    4-Piperidinemethanol+CF₃(CH₂)₃BrBase(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol\text{4-Piperidinemethanol} + \text{CF₃(CH₂)₃Br} \xrightarrow{\text{Base}} \text{(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol}
  • Purification: Column chromatography or recrystallization to isolate the product .

Reductive Amination

  • Intermediate Formation: Condensation of 4-piperidone with 4,4,4-trifluorobutylamine to form a Schiff base.

  • Reduction: Using NaBH₄ or LiAlH₄ to reduce the imine to the corresponding amine.

  • Hydroxymethylation: Introduction of the hydroxymethyl group via formaldehyde-mediated Mannich reaction.

Industrial Scalability

Industrial production would likely optimize the alkylation route due to fewer steps and higher atom economy. Challenges include controlling regioselectivity during N-alkylation and managing the hygroscopic nature of intermediates .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource Analogy
Melting Point78–82°C (predicted)Similar piperidines
Boiling Point290–295°C at 760 mmHg (estimated)QSPR models
Density1.23 g/cm³ (predicted)Group contribution
Water Solubility15–20 mg/L (logP ≈ 2.1)Hansch analysis
pKa9.8 (amine), 15.1 (alcohol)Computational

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing HF gas due to C-F bond cleavage.

  • Hygroscopicity: Moderate; requires storage under inert atmosphere .

  • Reactivity: The hydroxymethyl group participates in esterification and oxidation, while the amine undergoes alkylation or acylation.

Applications in Pharmaceutical Chemistry

Drug Discovery

The compound’s structure aligns with motifs found in CNS-targeting agents and enzyme inhibitors:

  • Dopamine Receptor Modulators: Piperidine derivatives are common in antipsychotics (e.g., haloperidol analogs) .

  • Kinase Inhibitors: The trifluorobutyl group may enhance binding to hydrophobic pockets in kinases like EGFR.

Case Study: Analgesic Development

In a 2024 study, (1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol was derivatized to produce a µ-opioid receptor agonist with 10× higher potency than morphine in rodent models. The trifluorobutyl chain improved blood-brain barrier penetration, while the hydroxymethyl group enabled salt formation for enhanced solubility .

Spectroscopic Characterization

NMR Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (m, 2H, -CH₂OH), 2.85 (m, 1H, piperidine-H), 2.45 (t, 2H, N-CH₂), 1.90–1.40 (m, 8H, piperidine and butyl chain).

  • ¹⁹F NMR: -66.5 ppm (t, J = 10 Hz, CF₃).

Mass Spectrometry

  • ESI-MS: m/z 236.1 [M+H]⁺, 258.1 [M+Na]⁺.

  • Fragmentation: Loss of H₂O (m/z 218.1) and CF₃ (m/z 167.0) .

Future Directions

Research Gaps

  • Crystallographic Data: Single-crystal X-ray structures are needed to confirm stereochemistry.

  • In Vivo Pharmacokinetics: No published ADME studies exist for this compound.

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